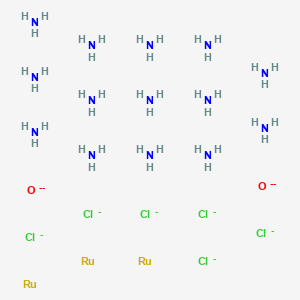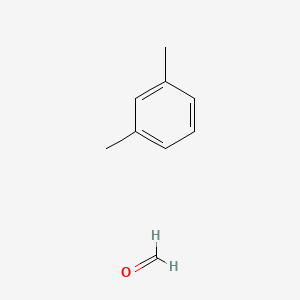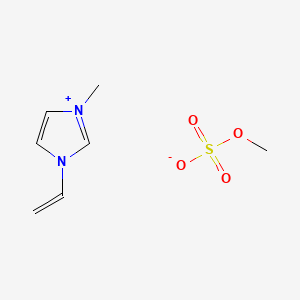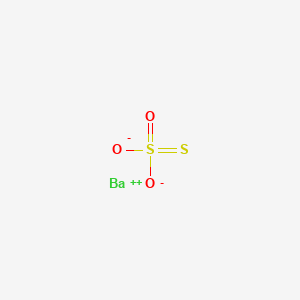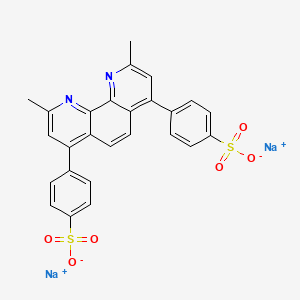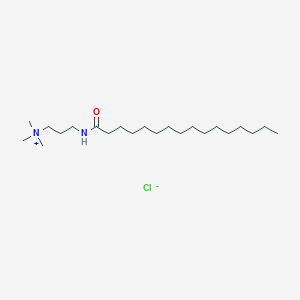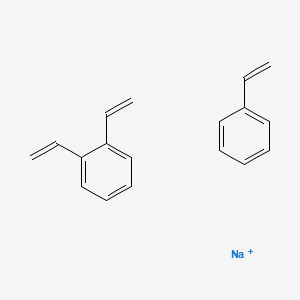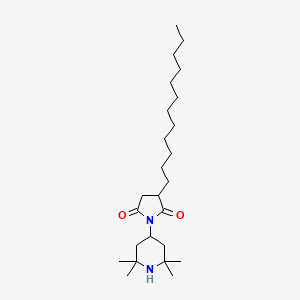
1-乙基-4-哌啶-4-基哌嗪
描述
1-Ethyl-4-piperidin-4-ylpiperazine (EPP) is a synthetic compound that is widely used in scientific research. It is a cyclic amine with a molecular formula of C10H20N2 and is structurally related to the neurotransmitter dopamine. EPP is known to have a variety of biological activities, including the ability to modulate neurotransmission and to act as an agonist at certain serotonin and dopamine receptors. In addition, EPP has been used in laboratory experiments for its ability to act as an antagonist at certain serotonin and dopamine receptors.
科学研究应用
抗利什曼病药剂
对哌嗪衍生物的研究导致了具有显着抗利什曼病活性的化合物的发现。Mayence 等人 (2004) 对一系列 1,4-二芳基哌嗪的研究发现,具有特定结构修饰的化合物对导致利什曼病的寄生虫表现出有效的活性,证明了这些化合物在治疗被忽视的热带疾病中的治疗潜力 Mayence 等人,2004.
HIV-1 复制抑制剂
哌嗪衍生物也显示出作为 HIV-1 复制的有效抑制剂的希望。Dueweke 等人 (1993) 描述了一种新型双杂芳基哌嗪 U-90152,它有效抑制了 HIV-1 逆转录酶并阻断了外周血淋巴细胞中各种 HIV-1 分离株的复制。这突出了哌嗪衍生物在开发新的抗逆转录病毒药物中的潜力 Dueweke 等人,1993.
抗乙酰胆碱酯酶活性
寻找阿尔茨海默病等神经退行性疾病的新疗法导致了合成和评估哌啶衍生物的抗乙酰胆碱酯酶 (anti-AChE) 活性。杉本等人 (1990) 发现某些 1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物对乙酰胆碱酯酶表现出有效的抑制活性,表明它们作为痴呆治疗剂的潜力 杉本等人,1990.
抗菌剂
哌嗪和哌啶衍生物的抗菌特性已在各种研究中得到探索。Patel 等人 (2011) 合成了一系列对多种细菌和真菌表现出可变且适度活性的化合物,指出了这些化合物在开发新的抗菌剂中的潜力 Patel 等人,2011.
属性
IUPAC Name |
1-ethyl-4-piperidin-4-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-2-13-7-9-14(10-8-13)11-3-5-12-6-4-11/h11-12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXMSOKQNJLNEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401292864 | |
| Record name | 1-Ethyl-4-(4-piperidinyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401292864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-piperidin-4-ylpiperazine | |
CAS RN |
202991-77-3 | |
| Record name | 1-Ethyl-4-(4-piperidinyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202991-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-4-(4-piperidinyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401292864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperazine, 1-ethyl-4-(4-piperidinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



